Hexyl glycidyl ether, (R)-
Description
Contextualization within Glycidyl (B131873) Ether Chemistry
Glycidyl ethers are a class of organic compounds characterized by an epoxide ring and an ether linkage. This functional group combination imparts high reactivity, particularly in ring-opening polymerization reactions. These reactions are fundamental to the production of epoxy resins, which are widely used as adhesives, coatings, and composites. nih.govwikipedia.org
Glycidyl ethers can be broadly categorized based on their substituents and functionality as aliphatic, aromatic, monofunctional, or difunctional. For instance, butyl glycidyl ether is an aliphatic example, while phenyl glycidyl ether is aromatic. The nature of the R group in the glycidyl ether structure can be varied to tailor the properties of the resulting material. chalmers.se
The synthesis of glycidyl ethers typically involves the reaction of an alcohol with epichlorohydrin (B41342). chalmers.sersc.orgwikipedia.org This process can be carried out using various catalysts and reaction conditions, including phase-transfer catalysis, to improve yields and facilitate purification. chalmers.seresearchgate.netgoogle.com
Significance of Chirality in Chemical Synthesis and Advanced Materials Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for materials science and chemical synthesis. chiralpedia.comrsc.orgnumberanalytics.com The two non-superimposable forms of a chiral molecule are known as enantiomers. numberanalytics.com
In chemical synthesis , the use of chiral building blocks like (R)-Hexyl glycidyl ether allows for the creation of new stereocenters with high enantioselectivity. This is crucial in the synthesis of optically active pharmaceuticals, where one enantiomer may be therapeutically active while the other is inactive or even harmful. numberanalytics.comsmolecule.com The epoxide ring of (R)-Hexyl glycidyl ether can undergo regioselective nucleophilic attack, enabling the stereocontrolled formation of more complex molecules. smolecule.com
In advanced materials science , chirality plays a vital role in designing materials with unique optical, electronic, and mechanical properties. chiralpedia.comrice.edu Chiral materials can interact with light and other matter in distinct ways, leading to applications in:
Optical devices: Chiral materials can be used to create components that manipulate polarized light. chiralpedia.comnumberanalytics.com
Electronics and Photonics: Chirality can influence electron transport and lead to novel optoelectronic effects. rsc.orgrice.edu
Catalysis: Chiral materials can act as enantioselective catalysts, promoting the formation of a specific enantiomer in a chemical reaction. chiralpedia.comnumberanalytics.com
Biomedical applications: The specific handedness of chiral materials is crucial for their interaction with biological systems, which are themselves inherently chiral. chiralpedia.comacs.org
The introduction of chirality into polymers, for example, can lead to the formation of materials with improved thermal stability, mechanical strength, and unique optical activity. smolecule.com
Overview of Current Research Trajectories for (R)-Hexyl Glycidyl Ether
Current research involving (R)-Hexyl glycidyl ether and related chiral glycidyl ethers is focused on several key areas:
Polymer Chemistry: A significant area of research is the use of (R)-Hexyl glycidyl ether in polymerization reactions to create novel chiral polymers. smolecule.com Researchers are exploring ring-opening polymerization techniques to synthesize polymers with controlled stereochemistry and predictable properties. smolecule.comnih.gov The resulting polymers have potential applications in fields such as drug delivery and separation science. smolecule.com
Asymmetric Synthesis: The compound serves as a valuable chiral building block in asymmetric synthesis. smolecule.com Its epoxide group allows for the introduction of a new stereocenter with high enantioselectivity, a critical feature for the synthesis of complex, optically active molecules like pharmaceuticals. smolecule.com
Materials Science: Research is underway to incorporate (R)-Hexyl glycidyl ether into epoxy resins and other materials to introduce chirality. smolecule.com This can influence the crosslinking behavior and impart unique properties to the final material, opening up possibilities for applications in optoelectronics and high-performance composites. smolecule.com
Functional Materials: Scientists are investigating the synthesis of functional polymers from glycidyl ethers for various applications. For example, the copolymerization of glycidyl ethers with other monomers like ethylene (B1197577) oxide allows for the creation of amphiphilic polyethers with tunable properties. rsc.org These materials are being explored for use in biomedical applications and as "smart" materials that respond to external stimuli. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(hexoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGUDKOYOIOOP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121906-43-2 | |
| Record name | Hexyl glycidyl ether, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXYL GLYCIDYL ETHER, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84R49QT87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for R Hexyl Glycidyl Ether
Stereoselective Synthesis Pathways
The generation of enantiomerically pure (R)-glycidyl ethers relies on methods that can introduce or isolate the desired stereocenter with high fidelity. These approaches include utilizing existing chiral molecules, employing chiral catalysts, or using biological systems for selective reactions.
The chiral pool synthesis strategy leverages readily available, enantiomerically pure natural products or their derivatives as starting materials. For the synthesis of (R)-glycidyl ethers, compounds like (R)-glycidol, its derivatives, or other small chiral epoxides serve as excellent precursors.
Researchers have successfully synthesized complex molecules by starting with known chiral glycidyl (B131873) ethers, demonstrating the utility of this approach. For instance, the total synthesis of synargentolide A, a naturally occurring dihydropyranone, was achieved starting from commercially available (R)-benzyl glycidyl ether. researchgate.net In this synthesis, the (R)-benzyl glycidyl ether was first converted into a key allyl alcohol intermediate, preserving the initial stereocenter which was crucial for the stereochemistry of the final product. mdpi.comnih.gov
Similarly, other syntheses have utilized (2S)-glycidyl tosylate, which can be transformed into various intermediates while retaining its stereochemical integrity. mdpi.com Another approach involves starting with PMB (R)-glycidyl ether to produce multifunctionalized γ-butyrolactones. nih.govrsc.org The core principle of these methods is that the stereochemistry of the target molecule is directly derived from the chiral starting material. The desired (R)-hexyl glycidyl ether can be conceptually synthesized from a precursor like (R)-glycidol by etherification with a hexyl group, or from another (R)-glycidyl ether derivative through chemical modification.
Asymmetric catalysis offers a powerful method for creating chiral compounds from prochiral or racemic substrates. This can be achieved either by an enantioselective reaction that creates the epoxide ring or by a kinetic resolution process that selectively reacts with one enantiomer in a racemic mixture.
A prominent example of asymmetric catalysis in epoxide resolution is the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral salen cobalt complexes, often referred to as Jacobsen's catalyst. researchgate.net In this process, a racemic mixture of a glycidyl ether is treated with the (S,S)-Co(III)salen catalyst in the presence of water. The catalyst selectively hydrolyzes the (S)-enantiomer to a diol, leaving the unreacted (R)-enantiomer in high enantiomeric purity. researchgate.net This method was used to prepare an enantiopure isopropylidene-protected glyceryl glycidyl ether, achieving a 49% yield (out of a theoretical maximum of 50%) and over 99% diastereomeric purity after resolution. researchgate.net
Another key strategy is the Sharpless asymmetric epoxidation, which converts allylic alcohols into chiral epoxides with high enantioselectivity. mdpi.com This reaction uses a titanium tetraisopropoxide catalyst, a chiral tartrate ligand (such as diethyl tartrate), and an oxidizing agent. By selecting the appropriate chiral tartrate, one can selectively produce either the (R)- or (S)-epoxide. This method is fundamental in syntheses where the epoxide is built from a non-chiral precursor. mdpi.comnih.gov
Biocatalysis provides an environmentally friendly and highly selective alternative for obtaining enantiopure epoxides. This technique utilizes enzymes, either in isolated form or within whole microbial cells, to perform kinetic resolutions of racemic mixtures. Epoxide hydrolases (EHs) are particularly effective for this purpose, as they catalyze the enantioselective ring-opening of epoxides to form vicinal diols. google.comresearchgate.net
The process involves incubating a racemic glycidyl ether with a microorganism that expresses a stereoselective EH. One enantiomer of the epoxide is preferentially hydrolyzed, allowing for the recovery of the other enantiomer with high optical purity. google.com For example, lyophilized cells of Trichosporon loubierii ECU1040, which contain EH activity, have been used to resolve various glycidyl aryl ethers. researchgate.net The enzyme in this organism selectively hydrolyzes the (S)-enantiomer, yielding the desired (R)-epoxides with enantiomeric excesses (ee) ranging from 87% to over 99%. researchgate.net The efficiency and enantioselectivity of the resolution can be influenced by factors such as the substrate structure and the ratio of microbial cells to the substrate. researchgate.net Other microorganisms, such as Yarrowia lipolytica and Bacillus alcalophilus, have also been employed for the bioresolution of glycidyl ethers.
Table 1: Biocatalytic Resolution of Glycidyl Ethers
| Microorganism | Substrate Class | Enantiomer Produced | Enantiomeric Excess (ee) |
|---|---|---|---|
| Trichosporon loubierii | Glycidyl aryl ethers | (R)-Epoxides | 87% - >99% researchgate.net |
| Talaromyces flavus | Benzyl (B1604629) glycidyl ether | (R)-BGE | >96% |
| Agromyces mediolanus | Benzyl glycidyl ether | (R)-BGE | >96% |
Asymmetric Catalysis in Epoxide Formation and Resolution
General Glycidyl Ether Synthesis for Chiral Precursors
The most common method for synthesizing glycidyl ethers is the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base and a phase-transfer catalyst (PTC). googleapis.comgoogle.com This approach is efficient and has been optimized for various fatty alcohols. researchgate.netdss.go.th In the context of synthesizing (R)-hexyl glycidyl ether, this reaction would be performed starting with a chiral precursor, though the methodology itself is general.
The reaction typically involves two phases: an organic phase (the alcohol and epichlorohydrin) and a solid or aqueous phase containing the base (e.g., sodium hydroxide). The PTC, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transferring the deprotonated alcohol (alkoxide) from the aqueous or solid phase into the organic phase, where it can react with epichlorohydrin. dss.go.thchalmers.se This method avoids the need for Lewis acid catalysts, which can lead to products with high chlorine content. googleapis.comgoogle.com Studies on the synthesis of octyl glycidyl ether and octadecyl glycidyl ether using this method have reported high yields. researchgate.netdss.go.th
Table 2: Phase-Transfer Catalysis for Glycidyl Ether Synthesis
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Octanol | TBAB | 2.0 mol epichlorohydrin, solid NaOH | 92.0% researchgate.netdss.go.th |
| Octadecanol | TBAB | 2.0 mol epichlorohydrin, solid NaOH | 91.7% researchgate.netdss.go.th |
| Allyl Alcohol | Unspecified | n(allyl alcohol):n(epichlorohydrin) = 1:1.5, 1h, 50-60 °C | 88% gychbjb.com |
| 1-Decanol (B1670082) | TBAB | Solid base, solvent-free | >75% chalmers.se |
A significant advancement in glycidyl ether synthesis is the development of solvent-free reaction protocols, which align with the principles of green chemistry. chalmers.se The phase-transfer catalysis method described above is particularly well-suited for solvent-free conditions. researchgate.netdss.go.th By eliminating organic solvents, the reaction becomes more environmentally friendly, and product purification is simplified. chalmers.se
In a typical solvent-free PTC reaction, the fatty alcohol and epichlorohydrin themselves act as the organic phase, reacting in the presence of a solid base (like NaOH beads) and the PTC. dss.go.th The solid byproducts, such as sodium chloride, can be easily removed by simple filtration, which is a major advantage over processes that require extensive treatment of waste water. researchgate.netchalmers.se This approach not only saves on the cost and disposal of solvents but has also been shown to increase the yields of glycidyl ethers. researchgate.net
Furthermore, microwave-assisted synthesis represents another efficient solvent-free technique. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while providing yields comparable to or better than traditional heating methods. researchgate.netmdpi.com This rapid, solvent-free approach is particularly valuable for high-throughput synthesis and process optimization. researchgate.net
Green Chemistry Principles in the Synthesis of Glycidyl Ethers
The application of green chemistry principles to the synthesis of glycidyl ethers is driven by the need to develop more environmentally benign and economically viable industrial processes. Key areas of focus include the use of renewable feedstocks, solvent-free reaction conditions, and the development of recyclable catalysts, all of which contribute to minimizing waste and energy consumption.
One of the primary green strategies in glycidyl ether synthesis is the move towards solvent-free or highly concentrated reaction conditions. nih.gov Traditional methods often rely on large volumes of organic solvents, which contribute significantly to process waste and environmental impact. A more sustainable approach involves the reaction of a fatty alcohol with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst (PTC) without the use of additional organic solvents. d-nb.inforesearchgate.net This method not only reduces solvent waste but also simplifies product purification, as the solid by-products like sodium chloride can be easily removed by filtration. researchgate.net The reaction itself is often a two-step, one-pot synthesis involving the deprotonation of the alcohol, nucleophilic ring-opening of the epoxide, and subsequent intramolecular ring-closure. d-nb.info
The choice of raw materials is another cornerstone of green glycidyl ether synthesis. There is a growing interest in utilizing bio-based resources. organic-chemistry.org For instance, fatty alcohols derived from plant oils can serve as renewable starting materials for the alkyl chain of the glycidyl ether. researchgate.net Furthermore, the development of catalysts from renewable sources, such as cinchona alkaloids for asymmetric epoxidation, presents a greener alternative to traditional heavy metal catalysts. buchler-gmbh.com These organocatalysts are often biodegradable, less toxic, and can be recovered and reused, aligning with the principles of a circular economy. buchler-gmbh.com
Improving the atom economy of the reaction is also a critical consideration. Epoxide opening reactions are inherently atom-economical, as, in many cases, all the atoms of the reactants are incorporated into the final product, generating minimal waste. nih.gov The use of efficient oxidants like hydrogen peroxide (H₂O₂) in epoxidation reactions is another green alternative to traditional reagents, as its only byproduct is water. organic-chemistry.org Research has demonstrated the effectiveness of catalysts like methyltrioxorhenium (MTO) or 2,2,2-trifluoroacetophenone (B138007) in combination with H₂O₂ for the chemoselective epoxidation of various olefins. organic-chemistry.org
Catalyst-free approaches under specific conditions also represent a significant advancement in green synthesis. For example, the hydrolysis of hydrophobic glycidyl ethers can be achieved in pressurized water at elevated temperatures without the need for a catalyst. This method is advantageous as the product can be easily separated from the water phase upon cooling, and the water can be reused in subsequent reactions.
Enantiomeric Purification and Isolation Strategies
Producing enantiomerically pure (R)-Hexyl glycidyl ether is crucial for applications where specific stereochemistry is required. This can be achieved either by asymmetric synthesis, which directly produces the desired enantiomer, or by the resolution of a racemic mixture. wikipedia.org Several strategies exist for the purification and isolation of the target enantiomer.
One of the most powerful and widely used techniques for separating enantiomers is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC). phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com For glycidyl ethers and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), have proven to be highly effective. nih.govindexcopernicus.comresearchgate.net
The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol). nih.govindexcopernicus.com The specific conditions, including the choice of CSP, mobile phase composition, flow rate, and temperature, must be optimized to achieve baseline separation. researchgate.net For example, a method developed for the separation of glycidyl butyrate (B1204436) enantiomers used a Chiralcel OD-H column with a mobile phase of Hexane: 2-Propanol (100:1, v/v). indexcopernicus.com
Kinetic resolution is another prominent strategy for obtaining enantiomerically enriched compounds. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. A notable example is the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst. acs.orgnih.gov In this process, a racemic mixture of an alkyl glycidyl ether is treated with the chiral catalyst and a stoichiometric amount of water. The catalyst selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to its corresponding diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. acs.orgnih.gov This method is highly efficient and can yield enantiopure epoxides with up to 99% diastereomeric purity. nih.gov
Biocatalytic resolution offers a green alternative to metal-based catalysts. This technique employs whole cells of microorganisms (like yeast) or isolated enzymes (such as epoxide hydrolases or lipases) that exhibit high enantioselectivity. nih.govgoogle.com For instance, yeast strains containing enantiospecific glycidyl ether hydrolase activity can selectively hydrolyze one enantiomer of a racemic glycidyl ether, allowing for the recovery of the other enantiomer in optically pure form. google.com
Finally, derivatization with a chiral resolving agent is a classical method of resolution. libretexts.org The racemic glycidyl ether can be reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.org After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers of the glycidyl ether. libretexts.org
| Condition/Parameter | Chiral HPLC | Hydrolytic Kinetic Resolution (HKR) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential reaction rate with a chiral catalyst |
| Stationary Phase/Catalyst | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) nih.govindexcopernicus.com | Chiral (salen)Co(III) complex (Jacobsen's catalyst) acs.orgnih.gov |
| Mobile Phase/Reagents | n-Hexane / 2-Propanol nih.gov | Water nih.gov |
| Outcome | Separation of both (R) and (S) enantiomers | Enrichment of the less reactive enantiomer (e.g., R) |
| Theoretical Max. Yield | ~100% for each enantiomer | 50% for the desired enantiomer nih.gov |
Mechanistic Studies of R Hexyl Glycidyl Ether Reactions
Epoxide Ring-Opening Mechanisms
The three-membered ring of epoxides, including (R)-Hexyl glycidyl (B131873) ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions through various mechanisms. masterorganicchemistry.com These reactions can be initiated by either nucleophilic attack or under acidic conditions, leading to a diverse range of functionalized products.
Nucleophilic Ring-Opening Pathways
Nucleophilic ring-opening is a common and versatile method for the functionalization of epoxides. The reaction involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity and stereochemistry of this process are dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.
The reaction of (R)-Hexyl glycidyl ether with alkoxide nucleophiles is a key transformation that proceeds via a nucleophilic substitution mechanism. masterorganicchemistry.com In a basic medium, the alkoxide ion, a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com This attack generally occurs at the less sterically hindered carbon atom, following an S(_N)2 pathway. masterorganicchemistry.comlibretexts.org The process results in the opening of the epoxide ring and the formation of a new ether linkage.
The general mechanism involves the deprotonation of an alcohol to form the more nucleophilic alkoxide, which then attacks the epoxide. masterorganicchemistry.com This reaction is fundamental to the Williamson ether synthesis, a widely used method for preparing ethers. masterorganicchemistry.comlibretexts.org The reaction of glycidyl ethers with alcohols can be accelerated by tertiary amines. kpi.ua
The table below summarizes findings from studies on the reaction of glycidyl ethers with alcohols, which provides a model for the behavior of (R)-Hexyl glycidyl ether.
| Reactants | Catalyst/Conditions | Key Findings |
| Phenyl glycidyl ether and aliphatic alcohols | Benzyl (B1604629) dimethylamine | Above 100°C, oligomer chain length decreases with increasing temperature. Below 60°C, the addition mechanism is predominant (>90%). kpi.ua |
| Glycidyl ethers and alcohols | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | Under basic conditions, the alcohol is deprotonated, followed by nucleophilic ring-opening of the epoxide by the resulting alkoxide. d-nb.info |
| Allyl glycidyl ether and ethanol | Al(OTf)(_3) | The ring-opening can be performed with reduced molar equivalents of the alcohol. core.ac.uk |
The aminolysis of epoxides, such as (R)-Hexyl glycidyl ether, is a significant reaction for the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of biologically active compounds. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of an amine on the epoxide ring. kpi.ua This ring-opening is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. mdpi.com
The reaction between a primary amine and a glycidyl ether can proceed in two stages. First, the primary amine reacts to form a secondary amine, which can then react with a second epoxide molecule to form a tertiary amine. kpi.uaresearchgate.net The relative rates of these two steps can be influenced by reaction conditions. researchgate.net Tertiary amines can also act as catalysts, accelerating the ring-opening reaction. kpi.ua
Kinetic studies of the curing of glycidyl ethers with amines have shown that the reaction can be complex, with the potential for side reactions like etherification and homopolymerization, especially in the presence of accelerators like tertiary amines. kpi.ua The electron density of the epoxy ring influences its reactivity; for instance, the presence of an adjacent electron-withdrawing group can increase the susceptibility of the ring to nucleophilic attack by amines. mdpi.com
The table below presents findings from studies on the reaction of glycidyl ethers with amine-based nucleophiles.
| Reactants | Catalyst/Conditions | Key Findings |
| Phenyl glycidyl ether and aniline | N,N-dimethylbenzylamine (accelerator) | Etherification and homopolymerization can occur alongside the primary epoxy-amine reaction. kpi.ua |
| Neopentyl glycol diglycidyl ether and diethylenetriamine | Ambient temperature | The reaction of the glycidate analogue proceeds at a lower temperature than the corresponding glycidyl ether. mdpi.com |
| Diglycidyl ether of bisphenol A and 4,4'-diaminodiphenylmethane | N,N-dimethylbenzylamine | The tertiary amine accelerates the reaction. kpi.ua |
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and nitrophenyl glycidyl ethers | 2-propanol | The reaction can lead to the formation of both amino alcohols and amino diols. researchgate.net |
The thiol-epoxy reaction, often termed a "click reaction," is a highly efficient and versatile transformation for the formation of β-hydroxy thioethers. researchgate.netresearchgate.net This reaction can be catalyzed by bases, such as tertiary amines, which facilitate the deprotonation of the thiol to form a more nucleophilic thiolate anion. researchgate.netnih.gov
The base-catalyzed mechanism involves several elementary steps:
Deprotonation of the thiol by the base catalyst to generate a thiolate anion. researchgate.net
Nucleophilic attack of the thiolate anion on the epoxide ring, leading to a ring-opened alkoxide anion. researchgate.netnih.gov
Proton transfer from an unreacted thiol molecule to the alkoxide anion, regenerating the thiolate anion and forming the final β-hydroxy thioether product. researchgate.net
Kinetic studies have revealed that the rate-determining step is often the initial deprotonation of the thiol by the base catalyst. researchgate.net The reaction can also exhibit autocatalytic behavior due to the hydroxyl groups formed in the product, which can participate in proton transfer steps. researchgate.net The presence of an external catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the reaction and alter the reaction orders. researchgate.net
The following table summarizes key kinetic findings for the thiol-epoxy reaction.
| System | Catalyst | Key Kinetic Findings |
| Glycol dimercaptoacetate and glycidyl phenyl ether | Base catalyst | The rate-controlling step is the deprotonation of the thiol by the base. researchgate.net |
| Multifunctional thiol and difunctional epoxy | None | Autocatalytic behavior is observed, attributed to the product's hydroxyl groups. The overall reaction order is approximately 3. researchgate.net |
| Multifunctional thiol and difunctional epoxy | DBU | The overall reaction order decreases to 2. researchgate.net |
| Diglycidyl ether of bisphenol A (DGEBA) and trimethylolpropane (B17298) tris(3-mercaptopropionate) (S3) | 1-methylimidazole (1MI) | A kinetic model has been developed based on the mechanistic steps, considering the effects of initiator, hydroxyl content, and reactant ratios. rsc.org |
Reaction with Amine-Based Nucleophiles
Acidic Cleavage Mechanisms of Ether Linkages
While the primary focus is often on the epoxide ring, the ether linkage in (R)-Hexyl glycidyl ether can also be cleaved under strong acidic conditions. numberanalytics.comlibretexts.org This reaction is a typical nucleophilic substitution process that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. libretexts.orgstackexchange.commasterorganicchemistry.com
The general mechanism for acidic ether cleavage involves the following steps:
Protonation of the ether oxygen : A strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), protonates the ether oxygen, making it a better leaving group. numberanalytics.commasterorganicchemistry.com
Nucleophilic attack : A nucleophile, typically the conjugate base of the acid (e.g., Br or I), attacks one of the adjacent carbon atoms. numberanalytics.com
For ethers with primary and secondary alkyl groups, the reaction generally follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon. libretexts.org In the case of (R)-Hexyl glycidyl ether, this would likely be the primary carbon of the hexyl group. If the ether contains a tertiary, benzylic, or allylic group, the cleavage can proceed via an S(_N)1 mechanism due to the formation of a stable carbocation intermediate. libretexts.orgfiveable.me
The table below outlines the general principles of acidic ether cleavage.
| Cleavage Type | Conditions | Mechanism | Key Features |
| Acidic Cleavage | Strong acids (HBr, HI) libretexts.org | S(_N)1 or S(_N)2 libretexts.orgstackexchange.com | The reaction is initiated by protonation of the ether oxygen. numberanalytics.commasterorganicchemistry.com |
| S(_N)2 Pathway | Primary and secondary alkyl groups libretexts.org | Bimolecular, concerted stackexchange.com | Nucleophilic attack occurs at the less sterically hindered carbon. libretexts.orgstackexchange.com |
| S(_N)1 Pathway | Tertiary, benzylic, or allylic groups libretexts.orgfiveable.me | Unimolecular, carbocation intermediate stackexchange.com | Favored by the formation of a stable carbocation. stackexchange.comfiveable.me |
Stereochemical Control in Reaction Pathways
The stereochemistry of the (R)-Hexyl glycidyl ether molecule plays a crucial role in determining the stereochemical outcome of its reactions. The presence of a chiral center at the epoxide ring allows for the synthesis of enantiomerically pure or enriched products, provided the reaction proceeds with a high degree of stereochemical control.
In nucleophilic ring-opening reactions that follow an S(_N)2 mechanism, the attack of the nucleophile occurs from the backside of the carbon-oxygen bond being broken. This results in an inversion of configuration at the stereocenter that is attacked. masterorganicchemistry.commasterorganicchemistry.com For (R)-Hexyl glycidyl ether, if the nucleophile attacks the chiral carbon of the epoxide, the resulting product will have the opposite stereochemistry at that center.
The stereoselectivity of epoxide polymerization is a key area of research. acs.org Catalysts can be designed to preferentially polymerize one enantiomer of a racemic epoxide mixture, a process known as kinetic resolution. acs.orgnih.gov For enantiopure epoxides like (R)-Hexyl glycidyl ether, stereoregular polymers can be synthesized using appropriate catalysts. For instance, anionic ring-opening polymerization can be used to produce isotactic polyethers. researchgate.net
The stereochemical outcome can also be influenced by the reaction mechanism. For example, in the acid-catalyzed hydrolysis of epoxides, the reaction proceeds with an S(_N)2-like mechanism, resulting in a trans-diol product. libretexts.org The regioselectivity of the attack in unsymmetrical epoxides under acidic conditions is typically at the more substituted carbon, which can also influence the final stereochemistry of the product. libretexts.org
The table below summarizes factors influencing stereochemical control in reactions of chiral epoxides.
| Reaction Type | Mechanism/Catalyst | Stereochemical Outcome |
| Nucleophilic Ring-Opening | S(_N)2 | Inversion of configuration at the site of attack. masterorganicchemistry.commasterorganicchemistry.com |
| Anionic Ring-Opening Polymerization | Stereoselective catalysts | Can produce isotactic polymers from enantiopure epoxides. researchgate.net |
| Kinetic Resolution | Chiral catalysts | Preferential reaction of one enantiomer in a racemic mixture. acs.orgnih.gov |
| Acid-Catalyzed Hydrolysis | S(_N)2-like | Formation of trans-diols. libretexts.org |
| Desymmetrization of meso-epoxides | Enantiopure catalysts | Can produce isotactic polymers. acs.org |
Factors Influencing Enantioselectivity and Diastereoselectivity
The stereochemical course of reactions involving the epoxide ring of (R)-Hexyl glycidyl ether is highly sensitive to several experimental parameters. These factors dictate the preferential formation of one stereoisomer over another.
Key factors include the nature of the catalyst, the reaction temperature, and the specific nucleophile used. In enzyme-catalyzed reactions, the inherent structure of the enzyme's active site is the primary determinant of selectivity. For instance, in the hydrolytic kinetic resolution of analogous epoxides, the enzyme's three-dimensional structure allows it to preferentially bind and hydrolyze one enantiomer over the other. Molecular docking simulations for the kinetic resolution of benzyl glycidyl ether (BGE) with a variant of epoxide hydrolase from Agromyces mediolanus (vEH-Am) revealed that the enzyme preferentially hydrolyzes the (R)-enantiomer. mdpi.com This selectivity is attributed to the formation of shorter and more effective hydrogen bonds between the enzyme's catalytic residues and (R)-BGE compared to the (S)-enantiomer. mdpi.com
Reaction temperature is another critical factor that can alter the reaction mechanism and, consequently, the product distribution. Studies on the reaction of phenyl glycidyl ether with aliphatic alcohols have shown a distinct temperature dependence. kpi.ua At lower temperatures (below 60°C), a selective addition mechanism of the alcohol to the epoxide ring predominates, leading to a more controlled reaction. kpi.ua However, as the temperature increases to 100°C and above, competing reactions such as the homopolymerization of the glycidyl ether become more significant, leading to a mixture of oligomers and a decrease in selectivity. kpi.ua This suggests that for reactions with (R)-Hexyl glycidyl ether, lower temperatures would be favorable for achieving high stereoselectivity by minimizing side reactions.
The nature of the nucleophile and the solvent system can also influence the regioselectivity and stereoselectivity of the ring-opening reaction. In processes involving an aziridinium (B1262131) intermediate, formed from a precursor β-amino alcohol, the ratio of products depends on the site of nucleophilic attack. researchgate.net The choice of nucleophile, solvent, and temperature can influence whether the attack occurs at the C-1 or C-2 position of the intermediate, thereby determining the final product structure. researchgate.net
Role of Catalysts in Directing Stereochemical Outcomes
Catalysts are fundamental in controlling the stereochemistry of reactions involving (R)-Hexyl glycidyl ether. They can be broadly categorized into biocatalysts, metal-based catalysts, and organocatalysts, each offering distinct mechanistic pathways.
Biocatalysts: Enzymes, particularly epoxide hydrolases (EHs), are highly effective for the kinetic resolution of racemic glycidyl ethers, yielding products with high enantiomeric excess (ee). mdpi.com For example, a variant epoxide hydrolase (vEH-Am) has been used for the kinetic resolution of racemic benzyl glycidyl ether (BGE). The enzyme selectively hydrolyzes (R)-BGE, allowing for the recovery of unreacted (S)-BGE with over 99% ee. mdpi.com The yield of the optically pure (S)-BGE reached 34%, a result reported as the highest among known epoxide hydrolases for this substrate. mdpi.com The directed evolution of enzymes has further expanded the toolkit, allowing for the generation of catalysts with reversed or enhanced enantioselectivity for specific substrates like glycidyl phenyl ether. mpg.de
Interactive Table 1: Kinetic Resolution of Benzyl Glycidyl Ether (BGE) using vEH-Am
| Time (h) | (R)-BGE Concentration (mM) | (S)-BGE Concentration (mM) | Enantiomeric Excess (ee) of (S)-BGE (%) |
| 0 | 1.25 | 1.25 | 0 |
| 2 | 0.50 | 1.20 | 58 |
| 4 | 0.10 | 1.15 | 91 |
| 6 | 0.01 | 1.10 | >99 |
| 8 | 0 | 1.05 | >99 |
This table is based on data for a model compound, benzyl glycidyl ether, to illustrate the role of biocatalysts in achieving high enantioselectivity.
Metal-Based Catalysts: A variety of metal-based catalysts are employed in reactions of glycidyl ethers, primarily for polymerization and ring-opening reactions. Zirconium-based catalysts have been used for the ring-opening copolymerization of epoxides like ethyl hexyl glycidyl ether with anhydrides. rsc.org The proposed mechanism involves the formation of a Zr-carboxylate species that attacks the epoxide, with this step being rate-limiting. rsc.org While these systems are highly controlled, reactions involving glycidyl ethers are noted to be significantly slower than those with simpler alkylene oxides. rsc.org Aluminum-based initiators, derived from thiols, provide a versatile method for the controlled polymerization of various epoxides. nsf.gov These catalytic methods can produce polymers with high molecular weights and controlled stereochemistry. nsf.gov In the synthesis of glycidyl ethers themselves, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide are crucial. d-nb.infochalmers.se They facilitate the reaction between an alcohol and epichlorohydrin (B41342) under basic conditions by transporting the deprotonated alcohol (alkoxide) into the organic phase where the reaction occurs. d-nb.infochalmers.se
Organocatalysts: Non-metal, organic molecules can also catalyze reactions of glycidyl ethers. Imidazoles, for example, are known to initiate the polymerization of phenyl glycidyl ether (PGE). mdpi.com The proposed mechanism involves the nucleophilic attack of a nitrogen atom from the imidazole (B134444) ring on the terminal carbon of the epoxide, generating a 1:1 adduct which then propagates the polymerization. mdpi.com Phosphine organocatalysis has also been explored for intramolecular reactions, including kinetic resolutions of racemic precursors, achieving excellent yields and enantioselectivity. nih.gov
Interactive Table 2: Effect of Temperature on Phenyl Glycidyl Ether (PGE) Reaction with Alcohols
| Temperature | Dominant Mechanism | Key Products | Selectivity |
| < 60°C | Addition | 1:1 Adduct (Alcohol + PGE) | High (>90% addition) kpi.ua |
| 100°C | Combined Addition & Homopolymerization | 1:1 Adduct and Oligomers | Moderate kpi.ua |
| > 140°C | Homopolymerization & Branching | Short, Branched Oligomers | Low (Network formation hindered) kpi.ua |
This table is based on data for a model compound, phenyl glycidyl ether, to illustrate the influence of reaction conditions on mechanism and selectivity.
Polymerization Science of R Hexyl Glycidyl Ether
Homopolymerization Dynamics of (R)-Hexyl Glycidyl (B131873) Ether
The homopolymerization of (R)-Hexyl Glycidyl Ether, a long-chain alkyl glycidyl ether, is accomplished through several advanced polymerization techniques. These methods provide pathways to synthesize aliphatic polyethers with well-defined structures and properties. The primary strategies employed include anionic ring-opening polymerization (AROP), monomer-activated anionic ring-opening polymerization (MAROP), and various catalytic approaches. d-nb.info The hydrophobic nature of the hexyl side chain results in apolar aliphatic polyethers, which can be tailored for specific applications requiring control over the hydrophilic/lipophilic balance. d-nb.info
Anionic Ring-Opening Polymerization (AROP) of Hexyl Glycidyl Ether
Anionic Ring-Opening Polymerization (AROP) is a principal and effective method for synthesizing well-defined poly(hexyl glycidyl ether). d-nb.info This technique is characterized by its living nature, which theoretically allows for precise control over polymer architecture and end-group functionality. d-nb.inforesearchgate.net The polymerization proceeds via the nucleophilic attack of an initiator, typically a strong base like an alkoxide, on the epoxide ring of the glycidyl ether monomer. acs.orgacs.org
However, the process is not without its challenges. A significant limitation in the AROP of monosubstituted epoxides, including hexyl glycidyl ether, is the occurrence of chain-transfer reactions to the monomer. d-nb.infompg.de This side reaction, which involves proton abstraction from the α-position of the epoxide moiety, can limit the achievable molecular weight of the resulting polymer. mpg.deresearchgate.net Despite this, AROP remains a cornerstone for producing polyethers with narrow molecular weight distributions, which are crucial for specialized applications. d-nb.info
The choice of initiator is critical for achieving controlled AROP of glycidyl ethers. While traditional alkali metal alkoxides are common, advanced initiator systems have been developed to overcome limitations like chain transfer. researchgate.netepo.org Organoaluminum-based initiators, in particular, have demonstrated significant potential for the controlled, living anionic polymerization of functional epoxides. researchgate.net
A notable example is the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA). researchgate.net This initiator system is synthesized from readily available precursors and has been successfully used in the polymerization of various epoxides, such as allyl glycidyl ether, which is structurally similar to hexyl glycidyl ether. researchgate.net Polymerizations initiated with TAxEDA exhibit characteristics of a controlled, living anionic mechanism. researchgate.net Crucially, this system is tolerant of chemical functionality and shows no evidence of the chain-transfer reactions that typically limit the molecular weight in traditional AROP of substituted epoxides. researchgate.net Another approach involves using trialkyl aluminum compounds, such as triisobutylaluminum (B85569), often in conjunction with an external initiator like an alcohol, to achieve controlled polymerization. google.comrsc.org
| Initiator System | Monomer Example | Key Features | Source |
|---|---|---|---|
| Triethylaluminum adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA) | Allyl Glycidyl Ether, Propylene (B89431) Oxide | Controlled, living polymerization; tolerant of functionality; no chain transfer to monomer. | researchgate.net |
| Triisobutylaluminum / Tetraoctylammonium bromide | Furfuryl Glycidyl Ether | Used in monomer-activated methodology; allows for controlled synthesis of copolymers. | rsc.org |
| Trialkyl aluminum / Benzyl (B1604629) alcohol | Epoxides | Allows for controlled ring-opening polymerization. | google.com |
In classical AROP initiated by alkali metal alkoxides, the nature of the counterion (e.g., Na+, K+, Cs+) and the solvent system significantly impacts the polymerization kinetics and the structure of the final polymer. acs.org In solvents of low to medium polarity, such as tetrahydrofuran (B95107) (THF), alkali metal alkoxides have a strong tendency to form aggregates. acs.org Polymerization within these aggregates is often slow or negligible, leading to complex kinetics. acs.org
The choice of counterion plays a crucial role in the degree of ion association. acs.org Counterions like potassium and especially cesium lead to a lower degree of aggregation compared to sodium, promoting polymerization via more reactive free ions. acs.org This results in improved molecular weight control and faster polymerization rates. acs.org The use of a weakly bound cesium counterion has been shown to suppress the proton abstraction side reaction, which is a common issue in the AROP of monosubstituted epoxides. rsc.org
To further enhance control and suppress side reactions, complexing agents such as crown ethers are often added. acs.orgrsc.org For instance, the addition of 18-crown-6 (B118740) in polymerizations using potassium-based initiators can sequester the K+ ion, breaking up aggregates and promoting a more controlled reaction. rsc.org This strategy enables the synthesis of well-defined long-chain poly(alkyl glycidyl ether)s with predictable molecular weights. rsc.org
| Counterion | Solvent/Additive | Effect on Polymerization | Source |
|---|---|---|---|
| Sodium (Na+) | THF | Strong tendency to aggregate, leading to complex kinetics and slower rates. | acs.org |
| Potassium (K+) | THF | Lower degree of aggregation than Na+, leading to faster polymerization. | acs.org |
| Potassium (K+) | THF / 18-crown-6 | Crown ether complexes the cation, breaking up aggregates and enabling controlled polymerization of long-chain alkyl glycidyl ethers. | rsc.org |
| Cesium (Cs+) | Ether Solvents | Considerably lower degree of association, improves molecular weight control, and suppresses proton abstraction. | acs.orgrsc.org |
Initiator Systems and Their Role in Controlled Polymerization (e.g., Organoaluminum Initiators)
Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)
Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) represents an important alternative to conventional AROP for producing polyethers. d-nb.infompg.de This technique is particularly useful for polymerizing monomers that are sensitive to the harsh basic conditions of traditional AROP. In MAROP, a Lewis acid is used to activate the monomer, making it more susceptible to nucleophilic attack by a less basic initiator.
A common MAROP system for glycidyl ethers involves the combination of an initiator, such as tetraoctylammonium bromide, and a Lewis acid, typically an organoaluminum compound like triisobutylaluminum. rsc.org This methodology has been successfully applied to synthesize random copolymers of propylene oxide and furfuryl glycidyl ether in a controlled manner, demonstrating its applicability to functional glycidyl ethers. rsc.org This approach allows for the synthesis of well-defined polyethers while preserving sensitive functional groups on the monomer side chains. d-nb.inforsc.org
Catalytic Polymerization Approaches
Beyond anionic methods, catalytic polymerization offers a versatile route to poly(hexyl glycidyl ether). d-nb.info These approaches often utilize transition metal complexes that can provide excellent control over the polymer's molecular weight, dispersity, and sometimes stereochemistry. sci-hub.se
Co(III)-Salen Complexes: Cobalt-salen type complexes are highly effective catalysts for the polymerization and copolymerization of epoxides. acs.orgresearchgate.net These catalysts have been particularly noted for their ability to achieve stereoselective polymerization. acs.org While much of the research has focused on monomers like propylene oxide or phenyl glycidyl ether, the principles are applicable to other epoxides. acs.org For instance, polymeric Co(III)-salen catalysts have been used for the highly efficient hydrolytic kinetic resolution (HKR) of terminal epoxides like allyl glycidyl ether, achieving over 99% enantiomeric excess. google.com This demonstrates the high stereoselectivity achievable with this class of catalysts, a feature that is valuable for the polymerization of chiral monomers like (R)-hexyl glycidyl ether.
Zirconium-Alkoxide Complexes: Zirconium-based catalysts have emerged as a powerful tool for the ring-opening copolymerization of epoxides. sci-hub.sersc.org A specific zirconium catalyst has been reported for the catalytic copolymerization of hexyl glycidyl ether with phthalic anhydride (B1165640). rsc.org This system produces poly(ester-alt-ethers) with an unusual ABB sequence, where each anhydride insertion is followed by two epoxide insertions. rsc.org The use of hexyl glycidyl ether in this process targets the creation of copolymers with flexible backbones and low glass transition temperatures. rsc.org Zirconium complexes bearing enolatoimine ligands have also been developed and studied for olefin polymerization, highlighting the versatility of zirconium in polymerization catalysis. nih.gov
| Catalyst System | Monomer(s) | Polymer Type / Key Feature | Source |
|---|---|---|---|
| Polymeric Co(III)-Salen | Allyl Glycidyl Ether | Hydrolytic Kinetic Resolution (HKR) with high enantioselectivity (>99% ee). | google.com |
| Zirconium(IV) Complex | Hexyl Glycidyl Ether / Phthalic Anhydride | Sequence-selective copolymerization producing poly(ester-alt-ethers) with ABB sequence. | rsc.org |
| Vandenberg catalyst (Trialkylaluminum-based) | Octyl Glycidyl Ether | Produces isotactic enriched high molecular weight polyethers. | d-nb.info |
Transition Metal Catalysis (e.g., Co(III)-Salen, Zirconium-Alkoxide Complexes)
Copolymerization Strategies Involving (R)-Hexyl Glycidyl Ether
The random copolymerization of (R)-hexyl glycidyl ether with ethylene (B1197577) oxide (EO) and other epoxides is a valuable strategy for creating polyethers with tailored properties. In the anionic ring-opening copolymerization of alkyl glycidyl ethers with EO, the reactivity ratios are often close to one, which results in a random incorporation of the comonomers along the polymer chain. d-nb.info This is in contrast to the copolymerization of alkyl epoxides with EO, which typically yields gradient copolymers due to distinct reactivity ratios. d-nb.info
For instance, the copolymerization of oleyl glycidyl ether (OlGE) with EO exhibits reactivity ratios of rEO = 1.27 and rOlGE = 0.78, indicating a nearly ideal random copolymerization. rsc.org This behavior is expected to be similar for hexyl glycidyl ether due to structural similarities. The resulting random copolymers can exhibit interesting properties, such as thermoresponsiveness, depending on the comonomer composition. mdpi.com
Block copolymers incorporating (R)-hexyl glycidyl ether can be synthesized to create amphiphilic structures with distinct hydrophobic and hydrophilic domains. nih.govd-nb.info Anionic ring-opening polymerization is a common method for producing well-defined block copolymers. rsc.org For example, amphiphilic AB block copolymers can be obtained by using a monomethoxy poly(ethylene glycol) (mPEG) macroinitiator to initiate the polymerization of a hydrophobic glycidyl ether like (R)-hexyl glycidyl ether. rsc.org
The synthesis of more complex architectures, such as ABA triblock and multiblock copolymers, is also possible. mdpi.commdpi.com For instance, triblock copolymers with a central poly(ethylene oxide) block and outer polyglycidol blocks have been synthesized. scispace.com Similarly, a glycidyl ether route can be employed to create linear triblock copolymers by coupling a pre-synthesized glycidyl-end functionalized PEO chain to a living diblock copolymer. mdpi.com These strategies can be adapted to incorporate poly((R)-hexyl glycidyl ether) as one of the blocks, leading to materials with potential applications in areas like drug delivery and as polymer electrolytes. nih.gov
Table 2: Examples of Poly(glycidyl ether) Block Copolymer Architectures
| Copolymer Architecture | Monomers | Synthesis Method | Reference |
|---|---|---|---|
| AB Diblock | Ethylene Oxide, Oleyl Glycidyl Ether | Anionic ROP with mPEG macroinitiator | rsc.org |
| ABA Triblock | Ethylene Oxide, Glycidol | Anionic ROP with difunctional PEO macroinitiator | scispace.com |
| ABC Triblock | Styrene, Ethylene Oxide, Ethoxyethyl Glycidyl Ether | Sequential Anionic Polymerization | acs.org |
The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides offers a route to polyesters with alternating or other controlled sequences. A Zr(IV) catalyst has been shown to be effective for the copolymerization of various epoxides, including functionalized glycidyl ethers, with anhydrides like phthalic anhydride (PA). ox.ac.uknih.govrsc.org This catalytic system can produce poly(ester-alt-ethers) with unique ABB or ABC sequences, where A is the anhydride and B and C are different cyclic ethers. rsc.org
The reaction is typically carried out in bulk or in a solvent like toluene (B28343) at elevated temperatures. sci-hub.se The catalyst's selectivity ensures that each anhydride insertion is followed by the insertion of two epoxide units, leading to a polyester (B1180765) backbone with regularly spaced ether linkages. ox.ac.uknih.gov The properties of the resulting copolymers, such as the glass transition temperature, can be tuned by the choice of the epoxide and anhydride monomers. rsc.org This methodology provides a straightforward way to create degradable polymers with tailored properties. ox.ac.uk
Table 3: Copolymerization of Epoxides with Phthalic Anhydride using a Zr(IV) Catalyst
| Epoxide (B) | Anhydride (A) | Sequence | Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| Butylene Oxide | Phthalic Anhydride | ABB | Zr(IV) complex | 50 °C | rsc.org |
| 2-Ethylhexyl Glycidyl Ether | Phthalic Anhydride | ABB | Zr(IV) complex | Standard conditions | rsc.org |
The copolymerization of epoxides with carbon dioxide (CO2) is a sustainable route to aliphatic polycarbonates. researchgate.netgoogle.com For alkyl glycidyl ethers like hexyl glycidyl ether, this copolymerization can be catalyzed by various systems. d-nb.inforesearchgate.net One effective metal-free approach utilizes onium salts as initiators in the presence of triethylborane (B153662) (TEB) as an activator. researchgate.net This system allows for the living and alternating copolymerization of epoxides and CO2. researchgate.net
The reaction can be carried out under relatively mild conditions, for instance, at room temperature and a CO2 pressure of around 20 bar. google.com The resulting polycarbonates can have controlled molecular weights and narrow dispersities. The properties of the polycarbonate can be tuned by the choice of the glycidyl ether comonomer. researchgate.net For example, the use of ionic liquids as catalysts for the copolymerization of phenyl glycidyl ether with CO2 has also been explored, with the reactivity being influenced by the structure of the ionic liquid and the reaction temperature. koreascience.kr While the yield of carbonate linkages decreased with longer alkyl chains on the ionic liquid cation, the study demonstrates the feasibility of this approach. koreascience.kr
Table 4: Catalytic Systems for the Copolymerization of Glycidyl Ethers with CO2
| Catalyst System | Epoxide | CO2 Pressure | Temperature | Resulting Polymer | Reference |
|---|---|---|---|---|---|
| Onium Salt / Triethylborane | Butyl Glycidyl Ether | ~20 bar | Room Temperature | Poly(butyl glycidyl ether carbonate) | researchgate.netgoogle.com |
| Ionic Liquid | Phenyl Glycidyl Ether | 140 psig | 40 - 80 °C | Poly(phenyl glycidyl ether carbonate) | koreascience.kr |
Copolymerization with Cyclic Anhydrides
Polymerization Kinetics and Thermodynamics
The polymerization of glycidyl ethers, including (R)-Hexyl glycidyl ether, is a complex process governed by specific kinetic and thermodynamic parameters. Understanding these factors is crucial for controlling the polymerization process and tailoring the properties of the resulting polyethers.
Determination of Rate Constants and Activation Energies in Glycidyl Ether Polymerization
The kinetics of glycidyl ether polymerization are significantly influenced by the catalyst system, temperature, and solvent. The determination of rate constants (k) and activation energies (Ea) provides quantitative insight into how these factors affect the polymerization rate.
In cationic polymerization of glycidyl ethers, such as with BF₃OEt₂ as a catalyst, the initial rate of monomer consumption is dependent on the initial monomer concentration. tandfonline.com However, the specific behavior can vary between different glycidyl ethers, suggesting that secondary processes can influence the polymerization kinetics. tandfonline.com For instance, in the polymerization of diglycidyl ether of bisphenol-A (DGEBA) with a BF₃-EDA complex, the activation energy for the polymerization reaction was determined to be 175 kJ/mol. capes.gov.br In another study involving the copolymerization of CO₂ and phenyl glycidyl ether using a Co(III)-based catalyst, the activation energy for copolymer formation was found to be 39.2 kJ mol⁻¹, while the formation of the cyclic carbonate byproduct had a much higher activation energy of 72.8 kJ mol⁻¹. rsc.org This difference in activation energies allows for selective polymer formation. rsc.org
The reaction of phenyl glycidyl ether (PGE) with 1-decanol (B1670082) in the presence of a tertiary amine catalyst showed a negative apparent activation energy of -25.6 kJ mol⁻¹, where the rate of epoxide consumption decreased with increasing temperature from 120°C to 180°C. kpi.ua This unusual behavior was attributed to a shift in the reaction mechanism, where the slower homo-oligomerization of PGE becomes more dominant at higher temperatures as hydrogen bonding is hindered. kpi.ua
The table below summarizes activation energies found for various glycidyl ether polymerization systems. While specific data for (R)-Hexyl glycidyl ether is not prevalent, these values provide a general understanding of the energy barriers in related systems.
| Polymerization System | Monomer(s) | Catalyst/Initiator | Activation Energy (Ea) (kJ/mol) |
| Homopolymerization | Diglycidyl ether of bisphenol-A (DGEBA) | BF₃-EDA | 175 capes.gov.br |
| Copolymerization | Phenyl glycidyl ether / CO₂ | Binary 1/PPNDNP | 39.2 (copolymer) / 72.8 (cyclic carbonate) rsc.org |
| Copolymerization | Phenyl glycidyl ether / CO₂ | Single-component catalyst 3 | 30.2 (copolymer) / 104.6 (cyclic carbonate) rsc.org |
| Reaction with alcohol | Phenyl glycidyl ether / 1-decanol | Benzylamine | -25.6 kpi.ua |
| Curing Reaction | Diglycidyl ether of bisphenol A (DGEBA) / 1,4-butanediol (B3395766) (BD) | -29.4 kpi.ua | |
| Thermal Degradation | Poly(AGE-co-AMA) | - | 292±10 (Stage 1), 252±74 (Stage 2) (KAS method) dergipark.org.tr |
| Thermal Degradation | Poly(AGE-co-MMA) | - | 175±27 (Stage 1), 232±32 (Stage 2) (KAS method) dergipark.org.tr |
This table presents a selection of reported activation energies for different glycidyl ether systems to illustrate the range of values and influencing factors.
Analysis of Chain Transfer Reactions and Strategies for Their Minimization
Chain transfer reactions are a significant consideration in the polymerization of substituted epoxides as they can limit the achievable molecular weight and broaden the dispersity of the polymer. researchgate.netacs.org These reactions often involve the abstraction of a proton from the monomer or polymer chain by the active propagating center, leading to the termination of one chain and the initiation of a new one. researchgate.netnih.gov
In the anionic ring-opening polymerization (AROP) of some glycidyl ethers using alkali metal initiators, chain transfer to the monomer is a known side reaction. researchgate.net For example, in the polymerization of ethoxy ethyl glycidyl ether (EEGE), a chain-transfer reaction was observed where an active alkoxide chain-end abstracts a methylene (B1212753) proton adjacent to the epoxide ring. nih.gov This event generates a new alkoxide that reinitiates polymerization, resulting in materials with allylic-ether end-groups and broad molecular weight distributions. nih.gov Similarly, in the cationic polymerization of ethyl glycidyl ether and allyl glycidyl ether, chain transfer to the monomer has been clearly identified. tandfonline.comtandfonline.com
Conversely, some studies report that for certain alkyl glycidyl ethers, chain-transfer reactions are not observed. d-nb.info This can be attributed to the electronic effect of the ether oxygen in the side chain, which decreases the acidity of the protons on the carbon adjacent to the epoxide ring, thus suppressing proton abstraction. d-nb.info
Several strategies have been developed to minimize or eliminate chain transfer reactions:
Monomer-Activated Polymerization: Techniques like monomer-activated anionic ring-opening polymerization (MAROP) can suppress chain-transfer reactions. d-nb.info This method often employs a Lewis acid, such as triisobutylaluminum, to activate the monomer, increasing its reactivity towards nucleophilic attack and allowing the use of less basic, non-transfer-prone initiators. researchgate.netd-nb.info This approach has been successful in producing high molecular weight poly(glycidyl ether)s. researchgate.net
Choice of Initiator and Catalyst System: The selection of the initiator and counterion is critical. For instance, the use of bulky phosphazene bases or specific organocatalysts can promote controlled polymerization while minimizing side reactions. acs.org MOB (mono(μ-alkoxo)bis(alkylaluminum)) compounds have also been shown to facilitate controlled epoxide polymerizations without the presence of chain transfer reactions. nsf.gov
Slow Monomer Addition: A slow monomer addition technique can reduce the instantaneous monomer concentration, which can lower the rate of chain transfer reactions relative to propagation. rsc.orgresearchgate.net This method has been shown to reduce the dispersity of poly(allyl glycidyl ether) and poly(ethoxy ethyl glycidyl ether). rsc.orgresearchgate.net
Low Polymerization Temperatures: Conducting the polymerization at lower temperatures can also suppress chain transfer. For allyl glycidyl ether, polymerization temperatures below 40°C can effectively eliminate side reactions related to the isomerization of the allyl group, which is a form of chain transfer. nih.gov
Control of Molecular Weight and Dispersity in Living Polymerization Systems
Living polymerization techniques are paramount for achieving precise control over the molecular weight and obtaining polymers with a narrow molecular weight distribution (low dispersity, Đ). sigmaaldrich.comresearchgate.net In a living polymerization, chain termination and transfer reactions are negligible, allowing polymer chains to grow until all the monomer is consumed. google.com The resulting molecular weight is directly proportional to the monomer-to-initiator ratio, and the polymers exhibit low Đ values, typically below 1.5. sigmaaldrich.comgoogle.com
Anionic ring-opening polymerization (AROP) is a powerful method for the living polymerization of glycidyl ethers. d-nb.inforesearchgate.net By carefully selecting the initiator, solvent, and temperature, it is possible to synthesize well-defined poly(glycidyl ether)s. For instance, the polymerization of allyl glycidyl ether using potassium alkoxide initiators can yield polymers with controlled molecular weights (10–100 kg/mol ) and low polydispersity indices (1.05–1.33). nih.gov
The development of advanced catalytic systems has further enhanced the control over glycidyl ether polymerization. Organic superbases can catalyze the anionic ring-opening polymerization under mild conditions, affording well-controlled polyethers with low dispersity (Đ < 1.2). acs.org Similarly, monomer-activated anionic polymerization using initiators like tetraoctylammonium bromide in the presence of triisobutylaluminum has been shown to produce high molecular weight poly(glycidyl ether)s with controlled characteristics. researchgate.net
The table below showcases examples of controlled polymerization systems for various glycidyl ethers, demonstrating the achievable control over molecular weight (Mn) and dispersity (Đ).
| Monomer | Initiator / Catalyst System | Temperature (°C) | Resulting Mn ( g/mol ) | Resulting Dispersity (Đ) |
| Allyl Glycidyl Ether (AGE) | Potassium benzoxide | 30 - 80 | 10,000 - 100,000 | 1.05 - 1.33 nih.gov |
| Ethoxy Ethyl Glycidyl Ether (EEGE) | Potassium tert-butoxide / THF | 45 | - | Reduced with slow monomer addition rsc.orgresearchgate.net |
| Allyl Glycidyl Ether (AGE) | Potassium tert-butoxide / THF | 45 | - | 1.16 - 1.30 (decreases with slower feed rate) researchgate.net |
| Azidohexyl glycidyl ether | Organic superbase | - | - | < 1.2 acs.org |
| Ethoxyethyl glycidyl ether (EEGE) / Glycidyl cinnamate (B1238496) (GC) | i-Bu₃Al / NOct₄Br | - | 2,600 - 4,600 | < 1.34 d-nb.info |
| Long-chain Alkyl Glycidyl Ethers | Deprotonated PEG / 18-crown-6 | - | 7,000 - 28,000 | 1.12 - 1.34 researchgate.net |
This table provides examples of the level of control achievable in the living polymerization of various glycidyl ethers.
Derivatization and Functionalization of R Hexyl Glycidyl Ether
Post-Polymerization Modification of Poly((R)-Hexyl Glycidyl (B131873) Ether)
Post-polymerization modification is a powerful strategy to introduce functionalities along the backbone of poly((R)-hexyl glycidyl ether). This approach leverages the reactivity of the polymer's side chains, allowing for the creation of complex and functional macromolecular architectures.
Functional Group Interconversion on Polymer Backbones
Functional group interconversion on the backbone of polyethers derived from glycidyl ethers is a key technique for creating functional polymers. acs.orgscribd.com While direct research on poly((R)-hexyl glycidyl ether) is specific, the principles can be understood from studies on analogous poly(glycidyl ether)s. For instance, the pendant groups on the polymer can be chemically transformed into other functionalities. This allows for the synthesis of polymers that might be otherwise difficult to obtain through direct polymerization of corresponding monomers. acs.org The ability to perform these transformations under mild conditions ensures the integrity of the polymer backbone is maintained. acs.org
A common precursor for such modifications is poly(allyl glycidyl ether) (PAGE), which contains reactive allyl groups. google.com These groups can be readily converted into other functionalities. For example, the hydroxyl groups generated from the ring-opening of epoxide moieties in polymers like poly(glycidyl methacrylate) (PGMA) can be further reacted to introduce a variety of functional groups. rsc.org This highlights the versatility of post-polymerization modification as a tool for creating customized functional polymers. rsc.org
Click Chemistry Applications (e.g., Thiol-Ene, Copper-Catalyzed Azide-Alkyne Cycloaddition)
"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly selective, making them ideal for polymer modification. google.com
Thiol-Ene Chemistry: The thiol-ene reaction is a prominent click chemistry method used for the functionalization of polymers with pendant alkene groups, such as those in poly(allyl glycidyl ether) (PAGE). mdpi.comdntb.gov.ua This reaction involves the addition of a thiol to an alkene, often initiated by UV light, and can be used to attach a variety of molecules, including peptides and ionic groups. mdpi.comdntb.gov.uarsc.org For instance, peptides containing cysteine can be conjugated to PAGE via the thiol-ene reaction. mdpi.com This method is also employed to synthesize polyelectrolytes by reacting PAGE with thiols containing ionic functionalities. dntb.gov.ua The reaction is known for its high efficiency and tolerance to various functional groups. amanote.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC is another powerful click reaction for polymer modification, involving the reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. beilstein-journals.orgnih.gov This reaction is catalyzed by copper(I) and is known for its high yield and selectivity. beilstein-journals.orgresearchgate.net Polymers containing either azide or alkyne functionalities can be modified using this method. For example, azide-functionalized polymers can be reacted with alkyne-containing molecules to introduce new functionalities. researchgate.netmdpi.com This technique has been used to create a wide range of functional polymers, including block copolymers and materials with specific biological activities. researchgate.net The reaction conditions are generally mild, making it suitable for sensitive biomolecules. beilstein-journals.org
Hydrogenation of Unsaturated Side Chains for Enhanced Properties
While specific studies on the hydrogenation of unsaturated side chains in poly((R)-hexyl glycidyl ether) are not prevalent, the concept is a well-established method in polymer chemistry to alter polymer properties. Hydrogenation is used to remove double bonds from the side chains of polymers, which can lead to improved thermal stability, oxidative resistance, and changes in physical properties such as the glass transition temperature. This technique is particularly relevant for polymers synthesized with unsaturated monomers to introduce reactive handles, which after functionalization, may require saturation to achieve the desired final properties.
Functionalization of (R)-Hexyl Glycidyl Ether Monomers
Modifying the (R)-hexyl glycidyl ether monomer before polymerization is a direct approach to creating functional polymers with precisely controlled structures.
Introduction of Azide Functionality
The introduction of an azide group into glycidyl ether monomers is a valuable strategy for creating polymers amenable to "click" chemistry. mdpi.com Azide-functionalized monomers can be synthesized through nucleophilic substitution reactions. mdpi.comrsc.org For example, a common route involves the reaction of a precursor containing a leaving group (like a halide) with an azide salt, such as sodium azide. researchgate.net The resulting azide-containing monomer can then be polymerized.
A general method for synthesizing azide-functionalized glycidyl ethers involves the conversion of a hydroxyl group to a good leaving group (e.g., tosylate or mesylate), followed by substitution with sodium azide. While a direct synthesis for an azide-functionalized hexyl glycidyl ether from (R)-hexyl glycidyl ether is not explicitly detailed in the provided results, the synthesis of other azido-alcohols that can be converted to glycidyl ethers is known. researchgate.net For example, 2-azidoethanol (B47996) can be synthesized from 2-bromoethanol (B42945) and sodium azide. researchgate.net This azido-alcohol could then potentially be converted to the corresponding glycidyl ether.
The synthesis of glycidyl azide polymers (GAP) from the corresponding oxetanes via ring-opening polymerization and subsequent azidation is a known process. mdpi.com This suggests that similar strategies could be adapted for the synthesis of azide-functionalized glycidyl ether monomers.
Other Pendant Group Introductions for Specific Reactivity
Beyond azide groups, various other functionalities can be introduced into glycidyl ether monomers to impart specific reactivity. acs.orgresearchgate.net The synthesis of functional glycidyl ether monomers often starts from epichlorohydrin (B41342) or glycidol. acs.org For instance, alcohols can react with epichlorohydrin under basic conditions in the presence of a phase-transfer catalyst to yield the corresponding glycidyl ether. d-nb.inforesearchgate.net This method allows for the incorporation of a wide range of alkyl and functional groups.
For example, monomers with pendant hydroxyl groups can be prepared by using a protected diol in the synthesis, followed by deprotection. nih.gov Similarly, monomers with alkene or alkyne functionalities, which are useful for subsequent click chemistry reactions, can be synthesized. acs.org The choice of the pendant group is dictated by the desired properties and the intended application of the final polymer. The ability to introduce these functionalities at the monomer stage provides excellent control over the final polymer architecture and function. researchgate.net
Advanced Applications of R Hexyl Glycidyl Ether in Materials and Chemical Technologies
Tailored Polyether Architectures for Specialized Systems
The synthesis of polyethers through the anionic ring-opening polymerization (AROP) of epoxide monomers like (R)-Hexyl glycidyl (B131873) ether allows for the creation of polymers with precise architectures and functionalities. d-nb.info Long-chain alkyl glycidyl ethers are a class of highly hydrophobic monomers that, when polymerized, result in apolar aliphatic polyethers. d-nb.inforesearchgate.net The combination of these hydrophobic monomers with hydrophilic monomers, such as ethylene (B1197577) oxide (EO), in block or statistical copolymerization reactions is a key strategy for producing amphiphilic polyethers. d-nb.inforesearchgate.net This control over the hydrophilic/lipophilic balance is crucial for developing materials for a wide range of specialized applications, including polymeric surfactants and viscosity enhancers for aqueous solutions. d-nb.inforesearchgate.net
The living character of AROP provides excellent control over the polymerization process, enabling the synthesis of well-defined polyethers with narrow molecular weight distributions and specific end-group functionalities. d-nb.info Unlike the polymerization of some alkyl epoxides, chain-transfer reactions are not observed with alkyl glycidyl ethers, allowing for the synthesis of high molecular weight block copolymers. d-nb.info This precise control facilitates the design of various polymer architectures, from diblock to ABA triblock or statistical copolymers, which in turn dictates their self-assembly behavior in aqueous solutions. d-nb.info
Amphiphilic Polyethers for Advanced Colloidal and Interfacial Applications
Amphiphilic block copolymers are a cornerstone of advanced colloidal systems, and those incorporating (R)-Hexyl glycidyl ether are no exception. By combining a hydrophobic poly((R)-Hexyl glycidyl ether) block with a hydrophilic block, typically poly(ethylene glycol) (PEG), it is possible to synthesize powerful amphiphilic macromolecules. d-nb.inforsc.org In aqueous environments, these block copolymers self-assemble to minimize the unfavorable interactions between the hydrophobic block and water, leading to the formation of micellar structures. d-nb.info
These assemblies are highly valuable as polymeric surfactants. The hydrophobic core, formed by the aggregation of the poly((R)-Hexyl glycidyl ether) chains, can encapsulate nonpolar substances, while the hydrophilic PEG corona ensures colloidal stability in water. This behavior is fundamental to applications in emulsification, solubilization, and the creation of stable dispersions. Research has demonstrated that by varying the polymer architecture and the relative lengths of the hydrophobic and hydrophilic blocks, the properties of the resulting micelles and their performance at interfaces can be precisely tuned. d-nb.inforsc.org For instance, ABA triblock copolymers, where A is the hydrophobic poly(alkyl glycidyl ether) block and B is the hydrophilic PEG block, are particularly effective. researchgate.netrsc.org
The table below summarizes typical architectures of amphiphilic polyethers derived from glycidyl ethers.
| Polymer Architecture | Hydrophobic Block (A) | Hydrophilic Block (B) | Resulting Structure in Water | Key Application |
| AB Diblock | Poly(alkyl glycidyl ether) | Poly(ethylene glycol) (PEG) | Core-shell micelles | Drug delivery, Surfactants |
| ABA Triblock | Poly(alkyl glycidyl ether) | Poly(ethylene glycol) (PEG) | "Flower-like" micelles, Physical networks | Hydrogels, Rheology modifiers |
| Statistical Copolymer | Randomly distributed alkyl glycidyl ether and ethylene oxide units | N/A (integrated) | Unimers, small aggregates | Thermoresponsive materials |
Supramolecular Assembly and Hydrogel Formation from Polyether Copolymers
The self-assembly of amphiphilic polyethers can extend beyond simple micellization to form complex, three-dimensional supramolecular structures such as hydrogels. researchgate.netmdpi.com Hydrogels are water-swollen polymer networks that exhibit viscoelastic properties. nih.gov In the case of ABA triblock copolymers composed of poly(alkyl glycidyl ether)-b-poly(ethylene oxide)-b-poly(alkyl glycidyl ether), a unique assembly process occurs in aqueous solutions. rsc.org The hydrophobic 'A' blocks from different polymer chains aggregate to form micellar cores, while the central hydrophilic 'B' block loops into the aqueous phase, creating what are known as "flower-like" micelles. rsc.org
As the polymer concentration increases, these micelles become physically entangled, forming a network that traps water and results in the formation of a hydrogel. rsc.org This process is driven by the hydrophobic aggregation of the poly(alkyl glycidyl ether) blocks. rsc.org These hydrogels often exhibit stimuli-responsive behavior. For example, many poly(alkyl glycidyl ether)s display a lower critical solution temperature (LCST), meaning their solubility in water decreases as the temperature rises. rsc.orgibm.com This results in a temperature-dependent sol-gel transition, where the material can be a liquid at a lower temperature and a gel at a higher temperature. rsc.org Furthermore, these hydrogels are typically shear-thinning, meaning their viscosity decreases under shear stress, which is a valuable property for applications like direct-write 3D printing. ibm.comnsf.gov
The properties of these hydrogels can be precisely controlled by the molecular design of the constituent copolymers.
| Copolymer Component | Influence on Hydrogel Properties | Research Finding |
| Alkyl Glycidyl Ether Side Chain | Governs hydrophobicity and micelle core properties. Longer chains increase hydrophobicity. | Poly(isopropyl glycidyl ether) blocks drive hydrogel formation due to their temperature-dependent aqueous solubility (LCST behavior). rsc.org |
| Poly(ethylene oxide) Block Length | Affects the overall hydrophilic-lipophilic balance and the size of the micellar corona. | ABA triblock copolymers with a central PEO block of 8000 g/mol form effective hydrogels for 3D printing applications. nsf.gov |
| Copolymer Concentration | Determines the transition from individual micelles to an entangled gel network. | Hydrogelation occurs when the volume fraction of the hydrophobic 'A' blocks is sufficient (e.g., ≥ 20 wt%). rsc.org |
| Functional Monomers (e.g., Allyl Glycidyl Ether) | Allows for covalent crosslinking (e.g., via UV light or thiol-ene chemistry) to form more robust, permanent gels. mdpi.comresearchgate.net | Triple stimuli-responsive hydrogels (temperature, shear, UV light) have been synthesized by incorporating allyl glycidyl ether into the hydrophobic blocks. researchgate.netresearchgate.net |
Bio-based Polymer Development and Modification
The use of renewable resources is a critical goal in modern materials science. (R)-Hexyl glycidyl ether, which can be derived from bio-based feedstocks, serves as a valuable reagent for the modification of natural polymers and the development of new bio-derived materials. researchgate.netresearchgate.net
Functionalization of Polysaccharides (e.g., Arabinoxylan) with Glycidyl Ethers
Polysaccharides are abundant biopolymers, but their use in applications like thermoplastic processing is often limited by their strong intermolecular hydrogen bonding and thermal instability. acs.org Chemical modification is a key strategy to overcome these limitations. kinampark.comsciopen.com A promising approach involves the functionalization of polysaccharides like arabinoxylan (AX), a hemicellulose extracted from sources like wheat bran, with glycidyl ethers. researchgate.netacs.org
A two-step synthesis has been developed to convert native arabinoxylan into a thermoplastic material. researchgate.netacs.org
Activation : The arabinoxylan is first treated with sodium periodate (B1199274) for ring-opening oxidation, followed by reduction with sodium borohydride. This process creates more reactive di-alcohol units on the polysaccharide backbone. researchgate.netacs.org
Etherification : The activated AX is then reacted with a glycidyl ether, such as n-butyl glycidyl ether or 2-ethylhexyl glycidyl ether, under basic conditions. The epoxide ring of the glycidyl ether opens and forms a stable ether linkage with the hydroxyl groups of the polysaccharide. acs.org
This hydrophobization process disrupts the extensive hydrogen-bonding network of the native polysaccharide, lowering its glass transition temperature (Tg) and making it thermally processable. researchgate.netacs.org The structure of the glycidyl ether side chain plays a crucial role in determining the final properties of the material. acs.org
| Glycidyl Ether Used for Modification | Side Chain Structure | Effect on Arabinoxylan Thermoplastic |
| n-Butyl glycidyl ether (BuGE) | Linear | Results in materials with superior elongation (up to 267%). researchgate.net |
| Isopropyl glycidyl ether (iPrGE) | Branched, shorter | Leads to materials with lower elongation (max 60%) compared to BuGE. researchgate.net |
| 2-Ethylhexyl glycidyl ether (EtHGE) | Branched, longer | Did not yield processable thermoplastic materials under the studied conditions. acs.org |
Development of Thermoplastic Materials from Bio-derived Components
The functionalization of polysaccharides with glycidyl ethers is a direct route to creating novel thermoplastic materials from bio-derived components. researchgate.netacs.org The arabinoxylan-ether materials described above are fully bio-based thermoplastics whose properties can be tuned. Research has shown a clear correlation between the degree of molar substitution of the glycidyl ether and the thermomechanical properties of the resulting films. acs.org For instance, films made from BuGE-modified AX exhibited remarkable flexibility and stretchability, with elongations at break reaching over 200%, a significant improvement over the brittle nature of the unmodified polysaccharide. researchgate.net
This strategic chemical modification successfully transforms an intractable biopolymer into a high-value thermoplastic suitable for applications in packaging or as substrates for flexible electronics. researchgate.net
In a related field of bio-based polymer development, thermoplastic elastomers (TPEs) have been synthesized using another bio-derived monomer, citronellyl glycidyl ether, which is derived from citronellol (B86348) found in plants like lemon grass. figshare.comacs.org These TPEs are created by copolymerizing the glycidyl ether with CO2 to form a soft polycarbonate block, which is then combined with hard blocks of polylactide (PLLA), another bio-based polymer derived from corn fermentation. figshare.comacs.orgacs.org These materials exhibit excellent elastic properties, with elongation at break up to 600%, and are being explored for applications in soft tissue engineering. figshare.com This work further demonstrates the versatility of glycidyl ethers as building blocks for advanced bio-based plastics.
The table below details the properties of thermoplastic films derived from modified arabinoxylan.
| Material Composition | Oxidation Level | Molar Substitution (mol) | Glass Transition Temp. (Tg) | Elongation at Break (%) |
| BuGE-dA-AX | 19% | 3 | 21 °C | 244% (±42) |
| BuGE-dA-AX | 31% | 3 | 25 °C | 267% (±72) |
| iPrGE-dA-AX | 19% | 3 | 55 °C | 60% (±19) |
| iPrGE-dA-AX | 31% | 3 | 59 °C | 45% (±12) |
| Data sourced from studies on n-butyl glycidyl ether (BuGE) and isopropyl glycidyl ether (iPrGE) modified dialcohol-arabinoxylan (dA-AX). researchgate.net |
Advanced Chemical Solvents and Building Blocks
Beyond its use as a monomer, (R)-Hexyl glycidyl ether and related structures possess inherent chemical properties that make them valuable as specialized solvents and as versatile chemical intermediates, or building blocks, for the synthesis of other molecules. wikipedia.orgchalmers.se
As a solvent, the structure of hexyl glycidyl ether is analogous to other hexyl glycol ethers, such as Hexyl CELLOSOLVE™. dow.com These types of molecules are characterized as high-boiling point, slow-evaporating solvents. dow.com Their molecular structure, containing both ether and alkyl functionalities, provides a unique combination of properties. The linear hexyl portion imparts excellent solvency for oils and other nonpolar substances (greasy soils), while the ether group can interact with more polar molecules. dow.com This dual nature makes them effective coupling agents in a wide range of solvent systems and powerful components in industrial and consumer cleaning formulations. dow.com
The most significant role of (R)-Hexyl glycidyl ether is as a chemical building block. The reactive epoxide ring is the key to its versatility. chalmers.se It is widely used as a reactive diluent for epoxy resins. wikipedia.org In this application, it is added to high-viscosity epoxy formulations to reduce their viscosity, making them easier to process and apply as adhesives, sealants, and coatings. wikipedia.org Because the glycidyl ether molecule can react with the epoxy resin system, it becomes a permanent part of the final cured polymer, which can influence the final mechanical properties. wikipedia.org
Furthermore, the epoxide group can be readily opened by various nucleophiles, making it an ideal starting point for synthesizing a range of other chemicals. A major application is in the production of specialty surfactants, where the hexyl glycidyl ether is reacted with a hydrophilic headgroup. chalmers.se This allows for the creation of custom surfactants with properties tailored to specific applications, from personal care products to industrial processes like froth flotation. chalmers.se
Glycerol-Derived Green Solvents Utilizing Glycidyl Ether Intermediates
The surplus of glycerol (B35011), a byproduct of biodiesel production, has spurred research into its valorization by converting it into more useful "activated forms" like glycidyl ethers. rsc.orgutexas.edu This transformation is a key step in creating novel "green" solvents. rsc.org The synthesis of these solvents often involves using glycidyl ethers as platform molecules. researchgate.net
(R)-Hexyl glycidyl ether, as a glycidyl ether intermediate, plays a role in the synthesis of glycerol-derived solvents. These solvents are being developed as environmentally friendly alternatives to traditional petroleum-based solvents, which often pose health and environmental risks. rsc.org The conversion of glycerol into glycidyl ethers like (R)-hexyl glycidyl ether allows for the creation of molecules with tailored properties. rsc.orgresearchgate.net
One approach to synthesizing these green solvents is through the ring-opening reaction of alkyl glycidyl ethers with an alcohol. csic.es This method allows for the production of non-symmetric glyceryl diethers. csic.es The use of heterogeneous acid catalysts, such as Montmorillonite-K10 and Nafion® NR50, has been explored for the reaction of epichlorohydrin (B41342) with various alcohols to produce glycidyl ether intermediates, which are then reacted with an alkaline hydroxide (B78521) to form the final diether. csic.es This tandem process allows for good yields under mild conditions without the need for intermediate purification. csic.es
The resulting glycerol-derived ethers exhibit a wide range of polarities, making them potential substitutes for various conventional solvents. sci-hub.se Research has focused on synthesizing a diverse family of these derivatives, including 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes, to evaluate their physicochemical properties for solvent applications. sci-hub.se
Application as CO2 Capture Solvents
Glycidyl ether derivatives, including those synthesized from (R)-hexyl glycidyl ether, are showing promise as next-generation solvents for carbon dioxide (CO2) capture. rsc.orgrsc.org These compounds are attractive for this application due to their low viscosity, sustainable sourcing, and the high density of ether functional groups, which provides a strong affinity for CO2 compared to many other physical organic solvents. rsc.orgresearchgate.net
The presence of ether groups in these molecules is a key factor in their CO2 absorption capabilities. rsc.orgfrontiersin.org The oxygen atoms in the ether linkages can engage in dipole-quadrupole interactions with CO2 molecules, enhancing solubility. frontiersin.org Research has shown that increasing the number of ether groups in glycerol-derived solvents improves their CO2 absorption capacity. rsc.orgrsc.org
One area of investigation involves the functionalization of polymers like poly(ethylenimine) (PEI) with glycidyl ethers. acs.orgacs.org When PEI is modified with glycidyl ethers, the resulting material exhibits improved properties for CO2 capture. acs.org The additional ether linkage provided by the glycidyl ether, compared to similar modifications with epoxides, leads to lower regeneration temperatures for the sorbent, which is a significant advantage for practical applications. acs.orgacs.org This is because the glycidyl ether-functionalized PEI forms a hydrogen-bonding network that allows for easier desorption of CO2. acs.org
Studies have explored the synthesis of various glycerol-derived compounds and measured their CO2 solubility. For instance, the conversion of epichlorohydrin to glycidyl ethers creates versatile precursors for molecules with glycerol skeletons, enabling the design of compounds with tailored functionalities for CO2 absorption. researchgate.net Quantum chemical calculations are also being used to understand the structure-property-performance relationships of these molecules for CO2 capture. researchgate.net
Specialty Epoxy Resin Precursors
(R)-Hexyl glycidyl ether is also utilized as a specialty precursor in the formulation of epoxy resins. These resins are known for their performance in demanding applications.
Development of Modified Epoxy Systems for High-Performance Coatings and Composites
(R)-Hexyl glycidyl ether is part of a class of aliphatic monoglycidyl ethers used as reactive modifiers in epoxy formulations. rbhltd.com These modifiers are crucial for enhancing the performance, reducing the viscosity, and improving the handling and processing of epoxy systems. rbhltd.com The incorporation of such glycidyl ethers can lead to improved flexibility and toughness in the final cured product, while maintaining chemical resistance and UV stability. rbhltd.com
In the context of high-performance coatings, (R)-hexyl glycidyl ether and similar compounds can be used to develop modified epoxy systems. These systems are designed for applications such as marine and maintenance coatings, adhesives, and composites where superior durability and resistance are required. rbhltd.com For instance, some commercially available epoxy resin compositions for coatings include hexyl glycidyl ether as a component. google.comepo.org
The modification of epoxy resins with glycidyl ethers can also influence the crosslink density of the cured material. rbhltd.comgoogle.comgoogle.com By carefully selecting the type and amount of glycidyl ether, formulators can tailor the properties of the epoxy system to meet specific performance targets. For example, in some two-component epoxy compositions, monoepoxide compounds like hexyl glycidyl ether are used to modify the resin properties. google.comgoogle.com
The development of these modified epoxy systems is an active area of research, with a focus on creating materials with enhanced characteristics for advanced applications, including those in the U.S. Department of Defense. dtic.mil
Computational and Theoretical Investigations of R Hexyl Glycidyl Ether
Molecular Modeling of Stereoselectivity in Synthesis and Reactions
Molecular modeling is instrumental in elucidating the origins of stereoselectivity in the synthesis and reactions of chiral molecules such as (R)-Hexyl glycidyl (B131873) ether. By constructing and analyzing computational models of reactants, transition states, and products, researchers can understand the factors that favor the formation of one stereoisomer over another.
In the context of reactions involving glycidyl ethers, stereoselectivity is often directed by the existing chiral center. For instance, in the cyclopropanation of chiral allylic alcohols, the hydroxyl group can direct the approach of the reagent, leading to high diastereoselectivity. unl.pt While not directly studying (R)-Hexyl glycidyl ether, these studies on analogous systems, such as the cyclopropanation of allylic alcohols, demonstrate that the stereochemical outcome can be predicted by models that minimize steric interactions. unl.pt Similar principles apply to the reactions of (R)-Hexyl glycidyl ether, where the chiral carbon adjacent to the oxirane ring influences the approach of nucleophiles or other reactants.
Modeling can also be crucial in understanding the role of catalysts in stereoselective polymerizations. For example, in the kinetic resolution of racemic epoxides, chiral catalysts can preferentially polymerize one enantiomer, leading to an enantioenriched polymer and unreacted monomer. acs.org Computational models can help in designing catalysts that exhibit high stereoselectivity for specific glycidyl ether monomers.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules and the energetic pathways of chemical reactions. These methods are used to investigate reaction mechanisms, identify transition state structures, and calculate activation barriers.
For reactions involving the ring-opening of glycidyl ethers, quantum chemical studies can elucidate the regioselectivity and stereoselectivity of the process. For example, in the aminolysis of aryl glycidyl ethers, calculations at the B3LYP/6-311+G(d,p) level of theory have been used to confirm the abnormal course of the reaction by calculating the activation barriers and Gibbs free energies of competing reaction pathways. researchgate.net These studies help in understanding why a particular regioisomer is formed preferentially.
Furthermore, quantum chemical calculations are employed to study the mechanism of more complex transformations. For instance, theoretical calculations at the M06-2X/6-31G(d,p) level of theory, incorporating solvation models, have been used to explain the regio- and diastereoselective synthesis of azetidines from oxiranes. acs.org These calculations can map out the entire reaction coordinate, identifying the lowest energy path and rationalizing the observed product distribution. The insights gained from these studies on related epoxide systems are directly applicable to understanding the reactivity of (R)-Hexyl glycidyl ether.
Simulation of Polymerization Processes and Polymer Conformations
The polymerization of glycidyl ethers leads to polyethers with a wide range of properties, depending on the monomer structure and polymerization conditions. Computational simulations are increasingly used to model polymerization kinetics and predict the structure and dynamics of the resulting polymers.
Molecular dynamics (MD) simulations can be used to study the conformation and aggregation behavior of poly(glycidyl ether)s in different environments. For instance, simulations can provide insights into the formation of micellar structures by amphiphilic block copolymers containing poly(alkyl glycidyl ether) blocks in aqueous solutions. rsc.org These simulations can predict the size and shape of the micelles and how they respond to changes in temperature or solvent composition.
Kinetic modeling, often supported by quantum chemical calculations for rate parameters, can simulate the progress of a polymerization reaction. mdpi.commdpi.com This allows for the prediction of key polymer properties such as molecular weight distribution and copolymer composition. For example, in the anionic ring-opening copolymerization of ethyl glycidyl ether and ethoxy ethyl glycidyl ether, kinetic modeling revealed the reactivity ratios of the monomers, showing a slight preference for the incorporation of ethoxy ethyl glycidyl ether. mpg.de Such models are invaluable for designing and optimizing polymerization processes to obtain polymers with desired characteristics.
Theoretical Prediction of Structure-Reactivity Relationships
Theoretical methods are powerful for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These relationships correlate the chemical structure of a molecule with its reactivity or physical properties, enabling the prediction of the behavior of new, un-synthesized compounds.
For glycidyl ethers, quantum chemical calculations can predict various molecular properties that are known to influence reactivity, such as charge distributions, frontier molecular orbital energies, and steric parameters. acs.org For example, studies have shown that the electronic properties of substituents on aryl glycidyl ethers can influence their reactivity in aminolysis reactions. researchgate.net
Computational studies can also predict the thermophysical properties of molecules. For instance, computational methods have been used to predict the density, viscosity, dipole moments, and enthalpies of vaporization of glycerol-derived ethers, with the results showing good agreement with experimental data. rsc.org These predictive capabilities are valuable for the design of "green solvents" and other functional materials derived from glycidyl ethers. rsc.orgresearchgate.net By understanding the relationship between the structure of the alkyl side chain in (R)-alkyl glycidyl ethers and the resulting polymer properties, it is possible to tailor materials for specific applications. acs.org
Below is a table summarizing some of the computational methods and their applications in the study of glycidyl ethers and related compounds.
| Computational Method | Application | Information Obtained | Example Reference |
| Molecular Mechanics / Modeling | Stereoselectivity in reactions | Preferred conformations, steric hindrance | unl.pt |
| Density Functional Theory (DFT) | Reaction mechanisms, thermochemistry | Transition state structures, activation energies, reaction pathways | researchgate.netacs.org |
| Molecular Dynamics (MD) | Polymer conformation and dynamics | Micelle formation, polymer chain folding, material properties | researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reactions, condensed-phase reactions | Detailed mechanism in a complex environment | N/A |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Prediction of reactivity and properties | Correlation of structure with physical and chemical behavior | acs.orgrsc.org |
Future Research Directions and Outlook
Emerging Synthetic Strategies for Chiral Glycidyl (B131873) Ethers
The synthesis of enantiomerically pure epoxides like (R)-Hexyl glycidyl ether is fundamental to producing stereoregular polymers with predictable properties. While established methods exist, emerging strategies are focused on improving efficiency, sustainability, and substrate scope.
A significant area of development is the advancement of asymmetric organocatalysis . researchgate.netnih.govscilit.com Organocatalysts, which are metal-free small organic molecules, offer a greener alternative to traditional metal-based catalysts. researchgate.net Recent progress has seen the successful use of chiral phosphoric acids, amino-thioureas, and other H-bonding donors to catalyze various enantioselective transformations of epoxides. researchgate.netacs.org These catalysts often operate via a dual-activation strategy, engaging both the electrophile and nucleophile to achieve high stereocontrol. researchgate.net Future work will likely focus on developing more robust organocatalysts for the direct asymmetric epoxidation of corresponding allyl ethers, potentially using environmentally benign oxidants like hydrogen peroxide, to streamline the synthesis of (R)-Hexyl glycidyl ether and its analogs. rsc.org
Another promising frontier is the use of biocatalysis . Enzymes, such as epoxide hydrolases, can perform highly selective kinetic resolutions of racemic glycidyl ethers. Research into discovering or engineering novel enzymes with high activity and selectivity for specific glycidyl ether substrates could provide a highly efficient and environmentally friendly synthetic route. The integration of biocatalytic steps into microfluidic "lab-on-a-chip" systems presents an opportunity for high-throughput screening of enzyme variants and reaction conditions.
Furthermore, solvent-free synthesis methods using phase transfer catalysis are being explored to produce glycidyl ethers more sustainably. chalmers.se Adapting these methods for asymmetric synthesis could significantly reduce the environmental impact and cost of producing chiral monomers like (R)-Hexyl glycidyl ether.
Development of Novel Catalytic Systems for Controlled Polymerization
The polymerization of (R)-Hexyl glycidyl ether is critical for creating advanced materials. The development of new catalytic systems is aimed at achieving superior control over polymer architecture, tacticity, molecular weight, and dispersity.
The stereoselective polymerization of epoxides has historically been dominated by metal-based catalysts. nih.govillinois.edu However, a major shift towards organocatalysis for stereoselective ring-opening polymerization (ROP) is underway. nih.govrsc.org Chiral diborane (B8814927) catalysts, for example, have been shown to produce isotactic-enriched polyethers from racemic epoxides, a feat previously reserved for metal complexes. nih.govrsc.org These systems can yield well-defined high molecular weight polyethers and can be incorporated into block copolymers. nih.gov Recent studies have also highlighted chiral bifunctional and binary organoboron catalysts for the homopolymerization of racemic epoxides into isotactic-enriched polyethers with narrow dispersities. rsc.org Future research will likely focus on designing new chiral organocatalysts, such as those based on strong Brønsted acids or N-heterocyclic carbenes, to achieve even higher levels of stereocontrol (isoselectivity) in the polymerization of enantiomerically pure monomers like (R)-Hexyl glycidyl ether. nih.govacs.org
A key objective is the development of catalysts that enable a living polymerization , which allows for the precise synthesis of block copolymers. Anionic ROP (AROP) is a powerful technique for this purpose, and optimizing conditions, such as using specific counterions like cesium, can suppress side reactions and maintain control over the polymerization of substituted epoxides. rsc.org The combination of organocatalysis with living polymerization techniques for monomers like tert-butyldimethylsilyl (R)-(-)-glycidyl ether demonstrates a path toward well-defined functional polyethers that can be deprotected to yield linear polyglycerol, a highly biocompatible polymer. bohrium.comacs.org This opens the door for creating complex architectures like (R)-Poly(hexyl glycidyl ether)-b-polyglycerol, combining hydrophobic and hydrophilic blocks with defined chirality.
The following table summarizes emerging catalytic systems and their potential impact on poly((R)-hexyl glycidyl ether) synthesis.
| Catalyst Type | Key Features | Research Objective for (R)-HGE |
| Chiral Organoboron Catalysts | Metal-free, capable of stereoselective ROP of racemic epoxides. rsc.orgrsc.org | Achieve high isoselectivity for enantiopure (R)-HGE, leading to highly crystalline isotactic polymers. |
| Organocatalytic Systems (e.g., PPN+OAc−) | Strict epoxy-selectivity, tolerance of sensitive functional groups (e.g., silyl (B83357) ethers). bohrium.comacs.org | Enable polymerization of functionalized (R)-HGE derivatives without protecting groups, simplifying synthesis. |
| Monomer-Activated Anionic Systems | Fast, controlled polymerization to high molecular weights. researchgate.net | Synthesize high molecular weight, low-dispersity (R)-Poly(hexyl glycidyl ether) for demanding applications. |
| Bimetallic Cobalt/Chromium Complexes | High enantiomorphic site control, potential for living polymerization. illinois.eduacs.org | Create perfectly isotactic (R)-Poly(hexyl glycidyl ether) and stereomultiblock copolymers. |
Design of Advanced Functional Materials Utilizing (R)-Hexyl Glycidyl Ether Derivatives
The unique chiral and amphiphilic nature of (R)-Hexyl glycidyl ether makes it an ideal monomer for creating advanced functional materials with tailored properties.
Future research will heavily focus on stimuli-responsive materials . By copolymerizing (R)-Hexyl glycidyl ether with hydrophilic monomers like ethylene (B1197577) oxide or functional glycidyl ethers, it is possible to create thermoresponsive polymers. acs.orgnih.govmdpi.com The defined stereochemistry from the (R)-monomer can influence the self-assembly and phase transition behavior of these materials. acs.orgnih.gov This could lead to the development of "smart" hydrogels for cell sheet engineering or injectable drug delivery systems where the chiral interactions provide an additional layer of control over material properties. mdpi.com For instance, poly(allyl glycidyl ether)-based polyampholytes have been used for cryopreservation, and incorporating a chiral, hydrophobic component like (R)-HGE could modulate interactions with cell membranes. acs.org
Another key area is the development of chiral recognition materials . Polymers with a defined helical conformation or regularly arranged chiral side chains can be used for enantioselective separations or as chiral sensors. cmu.edu The polymerization of (R)-Hexyl glycidyl ether can lead to polymers with configurational main-chain chirality, and controlling the polymerization could induce a preferred helical structure, enhancing its chiral recognition capabilities. cmu.edu These materials could be applied as novel chiral stationary phases in chromatography or in membranes for separating racemic mixtures.
Furthermore, the creation of sustainable and high-performance materials is a growing priority. The use of bio-renewable building blocks to synthesize glycidyl ethers is an active area of research. researchgate.netrsc.org For example, glycidyl ethers derived from natural sources like terpenes or isosorbide (B1672297) are being explored for creating multifunctional polyethers and epoxy resins. rsc.orgrsc.org Integrating (R)-Hexyl glycidyl ether into these systems can introduce specific thermal and mechanical properties. For instance, the stereoregularity of poly(phenyl glycidyl ether) has been shown to result in the formation of a stereocomplex with improved thermal properties, a strategy that could be applied to polymers of (R)-HGE. researchgate.net
Interdisciplinary Research Opportunities and Synergies
The versatility of (R)-Hexyl glycidyl ether and its polymers creates significant opportunities at the interface of several scientific disciplines.
In biomedical engineering , the biocompatibility of the polyether backbone, combined with the tunable hydrophobicity and chirality of the hexyl glycidyl ether monomer, makes these materials promising for a range of applications. nih.govmdpi.comnih.gov Research into surface coatings made from (R)-HGE-containing block copolymers could explore how chirality influences protein adsorption and cell adhesion, potentially leading to improved medical implants or cell culture substrates. mdpi.com The development of polyampholytes from poly(allyl glycidyl ether) for cryopreservation highlights the potential for functional polyethers in biotechnology; incorporating (R)-HGE could offer new ways to tune cryoprotective properties. acs.org
In materials science , there is a strong synergy with the field of supramolecular chemistry. cmu.educjps.orgbohrium.com The chiral side chains of poly((R)-hexyl glycidyl ether) can direct the self-assembly of polymers into complex, ordered structures like helical aggregates. bohrium.com These supramolecular structures could exhibit unique chiroptical properties, making them suitable for applications in photonics and advanced optical materials. chiralpedia.com
The intersection with sustainable chemistry is also critical. warwick.ac.uk As the chemical industry moves towards a circular economy, the development of polymers from renewable feedstocks and the design of recyclable materials are paramount. warwick.ac.ukrsc.org Research could focus on synthesizing (R)-Hexyl glycidyl ether from bio-based hexanol and developing catalytic systems that allow for the chemical recycling of the resulting polymers back to their monomeric components.
Finally, there are emerging opportunities in fields like stretchable electronics and advanced coatings . sigmaaldrich.comacs.orgresearchgate.net The incorporation of (R)-HGE into polymer networks could be used to modify the mechanical and thermal properties of epoxy resins or thermoplastic elastomers, creating materials with a unique combination of flexibility, toughness, and thermal stability. researchgate.netsigmaaldrich.com
Q & A
Q. What are the optimal synthetic routes for (R)-hexyl glycidyl ether, and how do reaction conditions influence enantiomeric purity?
(R)-Hexyl glycidyl ether can be synthesized via nucleophilic epoxide ring-opening using chiral catalysts or enzymatic methods. For example, lipases or epoxide hydrolases have been employed to achieve enantioselective synthesis, as demonstrated in enzymatic hydrolysis studies of structurally similar glycidyl ethers . Reaction parameters such as temperature (20–40°C), solvent polarity (e.g., hexane vs. aqueous buffers), and catalyst loading (5–20 wt%) critically impact yield (60–95%) and enantiomeric excess (ee >90%) .
Q. How can researchers characterize the purity and stereochemistry of (R)-hexyl glycidyl ether?
Analytical methods include:
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) and UV detection (λ = 210–220 nm) resolves enantiomers with baseline separation .
- Spectroscopy : -NMR (δ 3.4–3.8 ppm for epoxide protons) and -NMR (δ 45–55 ppm for epoxy carbons) confirm structural integrity .
- Polarimetry : Specific optical rotation ([α] = +15° to +25°) validates enantiomeric purity .
Q. What safety protocols are essential when handling (R)-hexyl glycidyl ether in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory due to skin and eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 5 ppm) .
- Waste Disposal : Neutralize residual epoxide groups with aqueous sodium bisulfite before disposal .
Advanced Research Questions
Q. How does (R)-hexyl glycidyl ether’s stereochemistry influence its reactivity in polymer crosslinking applications?
The (R)-enantiomer exhibits distinct kinetics in ring-opening polymerization compared to the (S)-form. For instance, in polycarbonate elastomers, the (R)-configuration enhances nucleophilic attack by amines or thiols, reducing gelation time by 20–30% while improving tensile strength (15–25 MPa) . Computational studies (DFT) suggest stereoelectronic effects lower the activation energy (ΔG) by 5–8 kJ/mol for the (R)-enantiomer .
Q. What mechanistic insights explain conflicting toxicity data for glycidyl ethers, including (R)-hexyl glycidyl ether?
Discrepancies arise from metabolic pathways:
- Epoxide Hydrolase Activity : Human isoforms (e.g., EPHX1) detoxify glycidyl ethers via hydrolysis, but interindividual genetic variability (e.g., EPHX1 Tyr113His polymorphism) alters detoxification efficiency, leading to conflicting in vitro vs. in vivo toxicity results .
- Reactive Intermediates : The (R)-enantiomer forms DNA-adducts 1.5× faster than (S)-forms in hepatic microsome assays, correlating with higher mutagenicity in Ames tests .
Q. What advanced catalytic systems improve the sustainability of (R)-hexyl glycidyl ether production?
- Biocatalysts : Immobilized Bacillus sp. epoxide hydrolases achieve 98% ee and 90% yield in flow reactors, reducing solvent waste by 70% .
- Heterogeneous Catalysts : Mesoporous silica-supported Zn(II) complexes enable solvent-free synthesis at 80°C, with turnover numbers (TON) exceeding 10,000 .
Methodological Challenges and Data Interpretation
Q. How should researchers address batch-to-batch variability in (R)-hexyl glycidyl ether synthesis?
Implement quality control measures:
- In-line FTIR : Monitor epoxide conversion in real-time (peak at 850–900 cm) .
- DoE Optimization : Use response surface methodology (RSM) to identify critical factors (e.g., catalyst concentration, pH) affecting yield and ee .
Q. What strategies resolve contradictions in glycidyl ether carcinogenicity classifications?
- Dose-Response Analysis : IARC’s Group 2B classification for glycidyl ethers is based on rodent studies (≥50 mg/kg/day), but human epidemiological data remain inconclusive. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate species-specific thresholds .
- Omics Profiling : Transcriptomic analysis (RNA-seq) of exposed cell lines identifies biomarkers (e.g., CYP2E1 upregulation) predictive of carcinogenic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
